molecular formula C16H17FN4O2 B2839449 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1049512-27-7

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2839449
CAS No.: 1049512-27-7
M. Wt: 316.336
InChI Key: IJBJVCCEHQTKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with piperazine derivatives, such as the mentioned compound, often focuses on their synthesis, chemical properties, and potential for creating new materials with unique characteristics. For example, the study by R. Betz et al. (2011) describes the picrate salt of a piperazine-supported amine bearing a benzhydryl substituent, highlighting its crystal structure and intermolecular interactions. Similarly, Q. Li and Zhigang Zhao (2008) explored the microwave-assisted synthesis of new N^4-[bi-(4-fluorophenyl)-methyl]-piperazine thiosemicarbazones, showcasing solvent-free conditions and excellent yields.

Biological Applications

The biological and pharmacological activities of piperazine derivatives have been extensively studied. For instance, M. Tuğrak et al. (2019) investigated the cytotoxic/anticancer properties and inhibitory effects of new mono Mannich bases with piperazines on human carbonic anhydrase I and II isoenzymes, demonstrating potential for cancer treatment and enzyme inhibition. Additionally, R. C. Krishna Reddy et al. (2013) synthesized and evaluated new urea and thiourea derivatives of piperazine doped with febuxostat for anti-TMV and antimicrobial activities, revealing promising antiviral and antimicrobial potential.

Luminescent Properties and Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimide derivatives with piperazine substituents have been the subject of research, as indicated in the work by Jiaan Gan et al. (2003). This study synthesized novel model compounds and examined their fluorescence, demonstrating potential applications in sensing and molecular electronics.

Antimicrobial and Antiviral Activities

Research by D. S. Babu et al. (2015) on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives showcased their synthesis and in vitro antibacterial activity against various bacterial strains. This emphasizes the role of piperazine derivatives in developing new antimicrobial agents.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBJVCCEHQTKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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